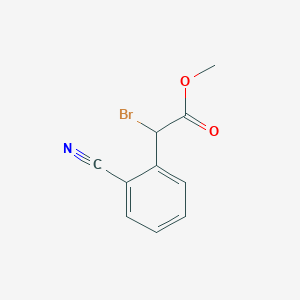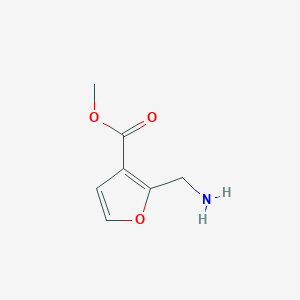
Methyl 2-(aminomethyl)furan-3-carboxylate
Descripción general
Descripción
“Methyl 2-(aminomethyl)furan-3-carboxylate” is an organic compound . It is also known as “methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride” with a CAS number of 2174001-74-0 . The compound has a molecular weight of 191.61 .
Molecular Structure Analysis
The InChI code for “Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride” is1S/C7H9NO3.ClH/c1-10-7(9)5-2-3-11-6(5)4-8;/h2-3H,4,8H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride” is a powder . It has a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Polysubstituted Furan Derivatives
Methyl 2-(aminomethyl)furan-3-carboxylate serves as a key intermediate in the synthesis of polysubstituted furan derivatives. These compounds have significant biological activities, making them valuable in medicinal chemistry for constructing complex polynuclear heterocyclic structures .
Anticancer Activity
Derivatives of furan carboxylates, including Methyl 2-(aminomethyl)furan-3-carboxylate, have been identified to possess anticancer properties. This application is crucial in the development of new therapeutic agents targeting various forms of cancer .
Phosphoinositide 3-Kinase Inhibition
The compound has been utilized in the synthesis of molecules that act as phosphoinositide 3-kinase inhibitors. These inhibitors are important in the study of signal transduction pathways and have potential therapeutic applications in diseases where this pathway is deregulated .
Antiparasitic Activity
Furan carboxylate derivatives have shown antiparasitic activity, which is vital for the development of treatments against parasitic infections. Methyl 2-(aminomethyl)furan-3-carboxylate can be used to synthesize these antiparasitic agents .
β-Galactosidase Inhibition
This compound is involved in the synthesis of selective β-galactosidase inhibitors. Such inhibitors have applications in biochemical research, particularly in studying carbohydrate metabolism and enzymatic activity .
Antibacterial Applications
Furan derivatives, including Methyl 2-(aminomethyl)furan-3-carboxylate, are explored for their antibacterial properties. The ongoing research in this area is significant due to the increasing resistance of bacteria to existing antibiotics .
Biorenewable Monomer for Polymeric Applications
Methyl 2-(aminomethyl)furan-3-carboxylate is a biorenewable monomer that can be used in the production of polymers. This application is particularly important for developing sustainable materials and reducing reliance on non-renewable resources .
Synthesis of Sesquiterpene Lactone
The compound is used in the preparation of sesquiterpene lactone, a class of natural products with various biological activities. This synthesis is relevant in the field of natural product chemistry and drug discovery .
Safety and Hazards
“Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride” is classified as having acute toxicity (oral) category 4, skin corrosion/irritation category 2, serious eye damage/eye irritation category 2, and specific target organ toxicity - single exposure (respiratory tract irritation) category 3 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
methyl 2-(aminomethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDCGFAGWLPKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404827 | |
| Record name | Methyl 2-(aminomethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(aminomethyl)furan-3-carboxylate | |
CAS RN |
306936-50-5 | |
| Record name | Methyl 2-(aminomethyl)-3-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(aminomethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



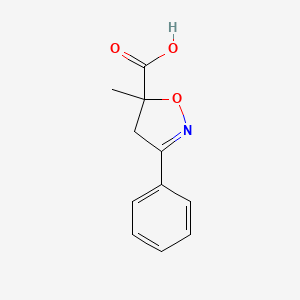
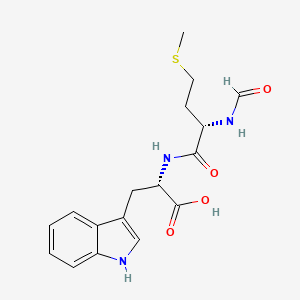

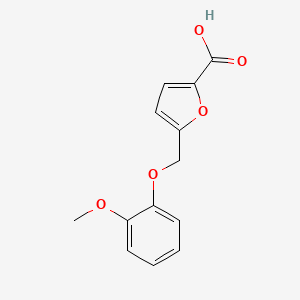
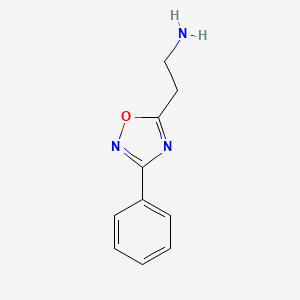
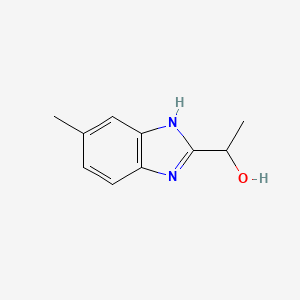

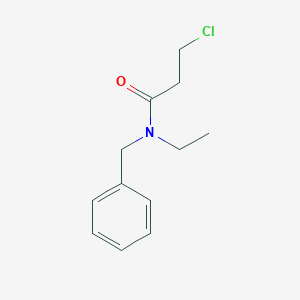
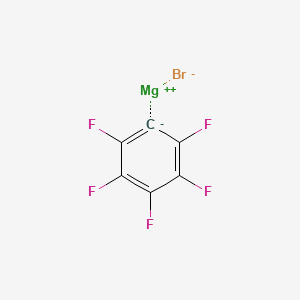
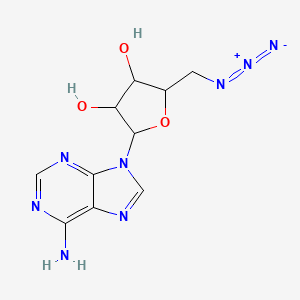
![(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B1598471.png)


